Bis-(4-methylsulfinylphenyl)-methyl chlorid
Description
Properties
Molecular Formula |
C15H15ClO2S2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
1-[chloro-(4-methylsulfinylphenyl)methyl]-4-methylsulfinylbenzene |
InChI |
InChI=1S/C15H15ClO2S2/c1-19(17)13-7-3-11(4-8-13)15(16)12-5-9-14(10-6-12)20(2)18/h3-10,15H,1-2H3 |
InChI Key |
MBPOQTGCQVYWAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-methylsulfinylphenyl)-methyl chlorid typically involves the reaction of 4-methylsulfinylphenyl derivatives with a chlorinating agent. One common method is the electrophilic aromatic substitution reaction, where the 4-methylsulfinylphenyl group is introduced to a benzene ring, followed by chlorination at the benzylic position .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis-(4-methylsulfinylphenyl)-methyl chlorid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl groups can be further oxidized to sulfone groups.
Reduction: The compound can be reduced to form the corresponding sulfide derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl compounds .
Scientific Research Applications
Bis-(4-methylsulfinylphenyl)-methyl chlorid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis-(4-methylsulfinylphenyl)-methyl chlorid exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions. The chlorine atom and the methylsulfinyl groups play crucial roles in these reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its reactions are primarily related to its electrophilic and nucleophilic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl or Sulfinyl Groups
4-Methylsulfonylbenzyl Bromide
- Structure : Benzyl bromide with a 4-methylsulfonyl (SO₂) substituent.
- Molecular Weight : 249.12 g/mol (vs. target compound’s approximate molecular weight of ~280–300 g/mol).
- Reactivity: The sulfonyl group (SO₂) is strongly electron-withdrawing, enhancing the leaving-group ability of bromide.
- Applications : Used in alkylation reactions and as a precursor for surfactants.
Biphenyl-4-sulfonyl Chloride
- Structure : Biphenyl system with a sulfonyl chloride group.
- Molecular Weight : 252.71 g/mol.
- Reactivity : The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols). Unlike the target compound, this lacks methyl substituents and sulfinyl moieties, leading to distinct electronic and steric profiles .
- Applications : Common in peptide synthesis and drug discovery.
N-(4-Methylphenyl)sulfamoyl Chloride
- Structure : Sulfamoyl chloride derivative with a 4-methylphenyl group.
- Molecular Weight : 205.66 g/mol.
- Reactivity: The sulfamoyl group (NHSO₂Cl) is reactive toward amines, enabling sulfonamide formation.
Benzyl Chloride Derivatives
4-Methylbenzyl Chloride
- Structure : Benzyl chloride with a para-methyl group.
- Molecular Weight : 140.61 g/mol.
- Reactivity : Simpler structure lacking sulfinyl/sulfonyl groups; the chloride acts as a leaving group in SN₂ reactions. The absence of sulfur-based substituents reduces steric hindrance compared to the target compound .
- Applications : Intermediate in fragrance and polymer synthesis.
Bis-Aryl Chlorides
Bis-(4-fluorophenyl-methylsilyl)-methyl Triazole
- Structure : Bis-aryl system with fluorophenyl and silyl groups.
- Key Differences : Silicon-based substituents and fluorine atoms alter electronic properties significantly. The target compound’s sulfinyl groups and chloride leaving group make it more polar and reactive in specific substitution reactions .
- Applications : Antifungal agents; structural motifs in agrochemicals.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| Bis-(4-methylsulfinylphenyl)-methyl chlorid | C₁₅H₁₅ClO₂S₂ | ~280–300 (estimated) | Chloridemethyl, sulfinyl | Moderate nucleophilic substitution | Pharmaceutical intermediates |
| 4-Methylsulfonylbenzyl Bromide | C₈H₉BrO₂S | 249.12 | Sulfonyl, bromide | High reactivity in alkylation | Surfactant precursors |
| Biphenyl-4-sulfonyl Chloride | C₁₂H₉ClO₂S | 252.71 | Sulfonyl chloride | High reactivity with amines | Peptide synthesis |
| 4-Methylbenzyl Chloride | C₈H₉Cl | 140.61 | Benzyl chloride | SN₂ reactions | Fragrance/polymer synthesis |
Biological Activity
Bis-(4-methylsulfinylphenyl)-methyl chlorid (C15H15ClO2S2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, as well as its implications in various studies.
This compound is characterized by the following molecular structure:
- Molecular Formula : C15H15ClO2S2
- Molecular Weight : 320.87 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated primarily through its antimicrobial and antioxidant properties. The following sections detail these findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For example, a related bis-sulfide derivative demonstrated significant activity against common pathogens:
| Pathogen | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 83.4% |
| Pseudomonas aeruginosa | 78.8% |
The sulfide derivative exhibited the highest antibacterial activity among tested compounds, indicating the potential for further development into therapeutic agents against bacterial infections .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the ABTS assay, with results showing that certain derivatives achieved inhibition ratios comparable to L-ascorbic acid:
| Compound | Inhibition Ratio (%) |
|---|---|
| Sulfide Derivative 7 | 85.9% |
| L-Ascorbic Acid | 88.0% |
These findings suggest that this compound and its derivatives may serve as effective antioxidants, potentially useful in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several case studies have investigated the biological effects of this compound and its derivatives:
- Antimicrobial Screening : A study evaluated various derivatives against a panel of bacteria, revealing that sulfide derivatives consistently outperformed other compounds in both antibacterial and antioxidant assays .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects is believed to involve disruption of bacterial cell walls and scavenging free radicals, although further research is needed to elucidate these pathways fully .
- Safety Profile : Preliminary assessments have indicated a favorable safety profile for these compounds, with no significant mutagenic or tumorigenic effects observed in vitro, making them candidates for further pharmacological development .
Q & A
Basic: What are the key synthetic routes for Bis-(4-methylsulfinylphenyl)-methyl chlorid in laboratory settings?
A plausible synthetic pathway involves the oxidation of a thioether precursor followed by chlorination. For example, starting with bis-(4-methylthiophenyl)methane, oxidation with a mild oxidizing agent like hydrogen peroxide in acetic acid could yield the sulfinyl intermediate. Subsequent reaction with chlorine gas or thionyl chloride under controlled conditions (0–5°C, inert atmosphere) would introduce the chlorid group. Purification via recrystallization or column chromatography ensures high purity .
Basic: How can the reactivity of this compound be characterized in nucleophilic substitution reactions?
Sulfinylphenyl chlorides are electrophilic at the sulfur center, making them reactive toward nucleophiles like amines or alcohols. Reactivity can be assessed using kinetic studies (e.g., monitoring reaction progress via NMR or HPLC). For instance, reacting the compound with aniline in dichloromethane at room temperature yields sulfonamide derivatives. Control experiments (e.g., varying solvent polarity or temperature) help elucidate the reaction mechanism. Analytical techniques like FTIR (to track S=O and S-Cl bonds) and mass spectrometry confirm product formation .
Advanced: What strategies mitigate competing side reactions during the synthesis of this compound?
Key challenges include over-oxidation of sulfinyl groups and hydrolysis of the chlorid moiety. To address these:
- Temperature control : Maintain sub-zero temperatures during chlorination to suppress hydrolysis.
- Moisture-free conditions : Use anhydrous solvents and Schlenk-line techniques.
- Catalytic additives : Introduce scavengers like molecular sieves to trap water.
- Stepwise monitoring : Employ TLC or in-situ IR to terminate reactions at optimal conversion points. Comparative studies with analogous sulfonyl chlorides suggest that steric hindrance from methyl groups reduces unintended hydrolysis .
Advanced: How can contradictory biological activity data of sulfinylphenyl chlorides be reconciled in structure-activity relationship (SAR) studies?
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
| Compound | Substituent | Activity (IC₅₀) | Assay Conditions |
|---|---|---|---|
| A | -SO₂Cl | 12 µM | pH 7.4, 37°C |
| B | -SOCl | 8 µM | pH 6.8, 25°C |
To reconcile
- Standardize assay protocols (pH, temperature, solvent).
- Perform meta-analyses to identify trends across studies.
- Use computational tools (e.g., molecular docking) to model interactions with biological targets. Evidence from similar sulfonamide derivatives highlights the critical role of sulfinyl group geometry in binding affinity .
Advanced: What computational methods predict the stability and reactivity of this compound in aqueous environments?
Density Functional Theory (DFT) calculations can model hydrolysis pathways and transition states. Key parameters include:
- Solvation energy : Predict solubility and aggregation behavior.
- Electrostatic potential maps : Identify electrophilic hotspots (e.g., sulfur atoms).
- Activation barriers : Compare energy profiles for hydrolysis vs. nucleophilic substitution. Studies on analogous compounds, such as (4-Cyclohexylphenyl)methanesulfonyl chloride, demonstrate that electron-withdrawing substituents enhance stability in polar solvents .
Advanced: How does the steric and electronic profile of this compound influence its application in bioconjugation?
The methylsulfinyl group introduces steric bulk while maintaining electron-deficient sulfur, enhancing selectivity in bioconjugation. For example:
- Steric effects : Larger substituents reduce nonspecific binding to biomolecules.
- Electronic effects : The sulfinyl group’s polarity facilitates water solubility, critical for biological applications.
Experimental protocols from related compounds, such as [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride, show that optimizing molar ratios (1:1.2 for amine coupling) minimizes cross-reactivity. Fluorescent labeling studies using HPLC-MS validate conjugation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
